3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole
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Overview
Description
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole is a heterocyclic compound containing selenium atomsThe compound has a molecular formula of C12H15NSe2 and a molecular weight of 331.174 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole typically involves the reaction of tert-butylamidoxime with selenium reagents under controlled conditions. One common method includes the activation of tert-butylamidoxime by a Lewis acid such as PTSA–ZnCl2, leading to the formation of the desired diselenazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenazole to its corresponding selenide.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives of the original compound.
Scientific Research Applications
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant and in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. This redox activity is crucial for its potential therapeutic effects, including antioxidant properties and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-5-phenyl-3H-1,2,4-oxadiazole
- 3-tert-Butyl-5-phenyl-3H-1,2,4-thiadiazole
- 3-tert-Butyl-5-phenyl-3H-1,2,4-triazole
Uniqueness
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atoms enhance the compound’s redox activity, making it more effective in certain applications, such as antioxidant therapy and catalysis .
Properties
CAS No. |
194937-37-6 |
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Molecular Formula |
C12H15NSe2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-tert-butyl-5-phenyl-3H-1,2,4-diselenazole |
InChI |
InChI=1S/C12H15NSe2/c1-12(2,3)11-13-10(14-15-11)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI Key |
FRWUUXMVKSMHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1N=C([Se][Se]1)C2=CC=CC=C2 |
Origin of Product |
United States |
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